4-Tert-butylcyclohexanone

説明

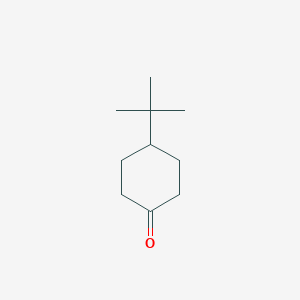

Structure

3D Structure

特性

IUPAC Name |

4-tert-butylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-10(2,3)8-4-6-9(11)7-5-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFKEYKJGVSEIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044394 | |

| Record name | 4-tert-Butylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-53-3 | |

| Record name | 4-tert-Butylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylcyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M45G11K23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-tert-butylcyclohexanone structural formula

An In-depth Technical Guide to 4-tert-Butylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound (CAS No. 98-53-3), a versatile cyclic ketone. It details the compound's chemical and physical properties, established synthesis protocols, key chemical reactions, and applications, with a focus on its role in organic synthesis and as a precursor for biologically active molecules.

Compound Identification and Properties

This compound is a cyclic ketone characterized by a cyclohexanone (B45756) ring substituted with a bulky tert-butyl group at the 4-position.[1] This substitution locks the cyclohexane (B81311) ring in a specific conformation, making it a valuable model compound in stereochemical studies. At room temperature, it exists as a white to almost white crystalline powder with a distinct camphoraceous odor.[1]

Structural and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₈O[1][2] |

| Molecular Weight | 154.25 g/mol [3][4][5] |

| CAS Number | 98-53-3[1][5] |

| Appearance | White to almost white crystalline powder[1] |

| Melting Point | 47-50 °C[1][5][6] |

| Boiling Point | 113-116 °C at 20 mmHg[1][5][6] |

| Density | 0.893 g/cm³ (approx.)[6] |

| Solubility | Soluble in alcohol and oils; almost insoluble in water.[1] |

| Flash Point | 96 °C (204.8 °F) - closed cup[5] |

Synthesis of this compound

The most common and commercially viable synthesis route begins with the Friedel-Crafts alkylation of phenol (B47542) with isobutylene (B52900) to produce 4-tert-butylphenol. This intermediate is then hydrogenated to yield 4-tert-butylcyclohexanol (B146172), which is subsequently oxidized to the final ketone product.[7]

Caption: General synthesis pathway for this compound.

Experimental Protocol: Oxidation of 4-tert-Butylcyclohexanol

This protocol details a common laboratory-scale synthesis of this compound via the oxidation of 4-tert-butylcyclohexanol using N-chlorosuccinimide (NCS) and dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

4-tert-butylcyclohexanol (mixture of cis and trans isomers)

-

N-Chlorosuccinimide (NCS)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

1% aqueous Hydrochloric Acid

-

Anhydrous Magnesium Sulfate

Procedure:

-

A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and argon inlet is charged with N-Chlorosuccinimide (8.0 g, 0.060 mol) and toluene (200 mL).

-

The mixture is cooled to 0°C, and dimethyl sulfoxide (6.0 mL, 0.10 mol) is added.

-

The resulting mixture is further cooled to -25°C using a suitable cooling bath (e.g., tetrachloromethane/dry ice).[3]

-

A solution of 4-tert-butylcyclohexanol (6.24 g, 0.04 mol) in toluene (40 mL) is added dropwise over 5 minutes.[3]

-

The reaction is stirred at -25°C for 2 hours.

-

A solution of triethylamine (6.0 g, 0.06 mol) in toluene (10 mL) is added dropwise over 3 minutes.[3]

-

The cooling bath is removed. After 5 minutes, diethyl ether (400 mL) is added to the flask.[3]

-

The organic phase is washed sequentially with 1% aq. hydrochloric acid (100 mL) and then with water (2 x 100 mL).[3]

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvents are removed under reduced pressure.

-

The crude product can be purified by distillation or recrystallization from petroleum ether to yield pure this compound.[3]

Caption: Experimental workflow for the oxidation of 4-tert-butylcyclohexanol.

Chemical Reactions and Applications

This compound serves as a key intermediate in various chemical transformations and has found applications in several industries.

Applications in Fragrance and Cosmetics: Due to its powerful and dry camphor-like odor with woody undertones, this compound is used as a perfuming agent, particularly in soaps and detergents.[1]

Precursor for Biologically Active Compounds: The compound is a valuable starting material in drug development and agrochemical research. For example, it has been used to synthesize bromolactone derivatives that exhibit antibacterial activity against strains like E. coli, S. aureus, and B. subtilis.[8][9] These syntheses demonstrate the utility of leveraging the ketone functional group for further molecular elaboration.[8]

Stereoselective Reductions: The reduction of this compound is a classic reaction in stereochemistry to produce cis- and trans-4-tert-butylcyclohexanol. The stereochemical outcome is highly dependent on the reducing agent and reaction conditions. For instance, reduction using iridium-based catalysts can yield the cis-isomer with high selectivity.[10]

Spectroscopic Characterization

The identity and purity of this compound are routinely confirmed using standard spectroscopic techniques.

-

¹³C NMR Spectroscopy: The ¹³C{¹H} NMR spectrum in CDCl₃ shows characteristic peaks at δ: 211.6 (C=O), 46.6, 41.0, 32.2, and 27.4 ppm.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band characteristic of a ketone carbonyl (C=O) stretch, typically around 1715-1725 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry confirms the molecular weight of 154.25 g/mol .[12]

References

- 1. This compound | 98-53-3 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C10H18O | CID 7392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-tert-ブチルシクロヘキサノン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound CAS#: 98-53-3 [m.chemicalbook.com]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Activity of New this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. C-13 NMR Spectrum [acadiau.ca]

- 12. 4-t-Butylcyclohexanone diethyl ketal [webbook.nist.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-tert-Butylcyclohexanone (CAS 98-53-3)

Introduction

This compound, with the CAS number 98-53-3, is a cyclic ketone that serves as a vital building block and research compound in organic chemistry.[1][2] Its rigid cyclohexanone (B45756) ring, conformationally locked by a bulky tert-butyl group, makes it an ideal model for stereochemical studies.[3] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, key reactions, applications, and safety information.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature with a characteristic woody, camphor-like odor.[4][5][6] It is largely insoluble in water but shows good solubility in organic solvents like alcohols, chloroform, and oils.[5][7]

| Property | Value | Source(s) |

| CAS Number | 98-53-3 | [1][4][5][6][7][8][9][10][11] |

| Molecular Formula | C₁₀H₁₈O | [1][6][7][8][9][10][11] |

| Molecular Weight | 154.25 g/mol | [7][8][9][10][11] |

| Melting Point | 47-51 °C | [4][5][9][12] |

| Boiling Point | 113-116 °C at 20 mmHg (26.7 hPa) | [5][9][12][13] |

| Density | 0.94 g/cm³ at 20 °C | [14][15] |

| Flash Point | 89-96 °C | [9][14][12][13] |

| Vapor Pressure | 7.91 Pa at 20 °C; 13.52 Pa at 25 °C | [14][15] |

| Water Solubility | 0.59 g/L at 20 °C | [15] |

| logP (o/w) | 2.6 - 2.91 (estimated) | [14][13][15] |

| Appearance | White to almost white crystalline powder/solid | [5][6][14][16] |

Spectroscopic Data

The structural features of this compound are well-characterized by various spectroscopic techniques.

NMR Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling | Source(s) |

| ¹H NMR (300 MHz, CDCl₃) | 0.84 | s (9H, -C(CH₃)₃) | [17] |

| 1.39 | m (3H) | [17] | |

| 2.01 | m (2H) | [17] | |

| 2.23 | m (2H) | [17] | |

| 2.28 | m (2H) | [17] | |

| ¹³C NMR (75 MHz, CDCl₃) | 27.4 | (tert-butyl CH₃) | [18] |

| 32.2 | (tert-butyl C) | [18] | |

| 41.0 | (cyclohexane CH₂) | [18] | |

| 46.6 | (cyclohexane CH) | [18] | |

| 211.6 | (C=O) | [18] |

Infrared (IR) Spectroscopy

The IR spectrum prominently features a strong absorption band characteristic of the carbonyl (C=O) stretching vibration in a ketone, typically found in the mid-1700s cm⁻¹. Other significant peaks correspond to C-H stretching and bending vibrations.[19]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry shows a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns involve the loss of the tert-butyl group.[10][20][21]

Synthesis and Experimental Protocols

This compound is commonly synthesized from 4-tert-butylphenol (B1678320).

Synthesis Pathway

A typical synthesis involves a two-step process:

-

Hydrogenation: 4-tert-butylphenol is hydrogenated to produce 4-tert-butylcyclohexanol (B146172).[22]

-

Oxidation: The resulting secondary alcohol is then oxidized to yield the target ketone, this compound.[22]

Experimental Protocol: Oxidation of 4-tert-Butylcyclohexanol

This protocol is a generalized example based on common laboratory procedures for oxidizing secondary alcohols.

-

Dissolution: Dissolve 4-tert-butylcyclohexanol (1 equivalent) in a suitable solvent such as ethyl acetate (B1210297) or toluene.[8]

-

Reagent Preparation: In a separate flask, prepare a solution of an oxidizing agent. A common choice is trichloroisocyanuric acid (TCICA) in the same solvent.[8] Alternatively, other oxidants like N-Chlorosuccinimide (NCS) with dimethyl sulfoxide (B87167) (DMSO) can be used.[8]

-

Reaction: Cool the alcohol solution in an ice bath. Add the oxidizing agent solution dropwise to the stirring alcohol solution. A catalyst, such as pyridine, may be added to the alcohol mixture beforehand.[8]

-

Monitoring: Monitor the reaction for completion using a technique like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, filter the mixture. The filtrate is then washed sequentially with dilute acid (e.g., 1 M HCl), a basic solution (e.g., 5% NaHCO₃), and brine (saturated NaCl).[8]

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[8]

-

Purification: The crude this compound can be further purified by recrystallization from a solvent like petroleum ether.[8]

Chemical Reactions

The chemistry of this compound is dominated by its ketone functional group.

Stereoselective Reduction

The reduction of the carbonyl group is a well-studied reaction that produces cis- and trans-4-tert-butylcyclohexanol. The stereochemical outcome is highly dependent on the reducing agent and reaction conditions.[3]

-

Mechanism: The reaction proceeds via nucleophilic attack of a hydride reagent (e.g., from Sodium Borohydride (B1222165), NaBH₄) on the electrophilic carbonyl carbon.[19] The bulky tert-butyl group locks the ring, forcing attack from either the axial or equatorial face, leading to different stereoisomers.[3] Attack from the less sterically hindered equatorial direction is generally favored, leading to the axial alcohol (cis-isomer), but steric and electronic factors can influence the product ratio.[3]

Experimental Protocol: Reduction with Sodium Borohydride

-

Setup: Place this compound and a magnetic stir bar into a conical vial.[19]

-

Solvent Addition: Add ethanol (B145695) to dissolve the ketone.

-

Reagent Addition: Prepare a solution of sodium borohydride (NaBH₄) in dry ethanol. Using a syringe, slowly inject the NaBH₄ solution into the stirring ketone solution at room temperature.[19] The vial should be loosely capped to allow for the escape of hydrogen gas that may evolve.[19]

-

Reaction Time: Allow the reaction to stir for approximately 30 minutes.[19]

-

Quenching: After the reaction period, slowly and carefully add dilute HCl dropwise to quench any remaining NaBH₄ and to protonate the resulting alkoxide.[19]

-

Extraction & Isolation: Perform a liquid-liquid extraction to isolate the product alcohols from the aqueous mixture. Dry the organic layer, remove the solvent, and analyze the product ratio, typically by GC or NMR.

Other Reactions

-

Bioamination: Amine transaminases can be used to convert this compound into its corresponding amine, a reaction of interest in biocatalysis.[23]

-

Derivative Synthesis: It serves as a starting material for various derivatives with potential biological activity, such as bromolactones that have shown antibacterial properties.[24][25]

Applications in Research and Development

-

Fragrance and Cosmetics: It is used as a perfuming agent in cosmetics due to its powerful, dry, and camphor-like scent.[1][5]

-

Chemical Intermediate: It is a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its structure is a precursor for complex molecules like prostaglandins (B1171923) and for chiral building blocks.[2]

-

Model for Stereochemistry: The conformationally rigid structure makes it an excellent substrate for studying the stereoselectivity of ketone reactions, providing fundamental insights into reaction mechanisms.[3]

-

Metabolic Studies: Deuterated analogs, such as 4-(tert-Butyl)cyclohexanone-d9, are used as tracers in metabolic studies to investigate the pathways of ketone reduction in vivo.[26]

-

Precursor for Non-Nucleophilic Bases: Derivatives like 2,4-di-tert-butylcyclohexanone (B78126) can be converted into highly hindered lithium enolates, which have potential as strong, non-nucleophilic bases in organic synthesis.[27]

Safety and Toxicology

This compound is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.[4][10][15] Standard laboratory precautions should be taken when handling this chemical.

| Hazard Information | Details | Source(s) |

| GHS Pictograms | Exclamation Mark, Environment | [15] |

| Signal Word | Warning | [4][15][28] |

| Hazard Statements | H302: Harmful if swallowed. H411/H412: Toxic/Harmful to aquatic life with long lasting effects. | [10][15][29] |

| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301+P317: IF SWALLOWED: Get medical help. | [15] |

| LD50 (Oral, rat) | >300 - <= 2000 mg/kg bw | [14] |

| LD50 (Skin, rabbit) | 5 g/kg | [16] |

| LC50 (Daphnia sp., 48h) | 12.234 mg/L | [14][15] |

| EC50 (Algae, 72h) | 45 mg/L | [14][15] |

| Incompatibilities | Strong oxidizing agents. | [16][28] |

| Handling & Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Avoid dust formation. Use with adequate ventilation and personal protective equipment (gloves, safety glasses). | [4][16][28] |

References

- 1. CAS 98-53-3: this compound | CymitQuimica [cymitquimica.com]

- 2. a2bchem.com [a2bchem.com]

- 3. thecatalyst.org [thecatalyst.org]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 98-53-3 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. 98-53-3 4-(tert-Butyl)cyclohexanone AKSci J95621 [aksci.com]

- 10. This compound | C10H18O | CID 7392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound, 99% | Fisher Scientific [fishersci.ca]

- 12. AB114381 | CAS 98-53-3 – abcr Gute Chemie [abcr.com]

- 13. para-tert-butyl cyclohexanone, 98-53-3 [thegoodscentscompany.com]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

- 15. echemi.com [echemi.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. H-1 NMR Spectrum [acadiau.ca]

- 18. C-13 NMR Spectrum [acadiau.ca]

- 19. m.youtube.com [m.youtube.com]

- 20. This compound(98-53-3) MS spectrum [chemicalbook.com]

- 21. Cyclohexanone, 4-(1,1-dimethylethyl)- [webbook.nist.gov]

- 22. quora.com [quora.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and Biological Activity of New this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. fishersci.com [fishersci.com]

- 29. merckmillipore.com [merckmillipore.com]

physical properties of 4-tert-butylcyclohexanone

An In-depth Technical Guide on the Physical Properties of 4-tert-Butylcyclohexanone

Introduction

This compound (CAS No. 98-53-3) is a cyclic ketone widely utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Its distinct molecular structure, featuring a cyclohexane (B81311) ring substituted with a bulky tert-butyl group, imparts specific physical and chemical characteristics that are crucial for its application in various scientific and industrial fields.[2] This document provides a comprehensive overview of the core , detailed experimental protocols for their determination, and visual representations of its chemical structure and analytical workflows.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 4-tert-butylcyclohexan-1-one[3][4][5] |

| CAS Number | 98-53-3[2][3][6][7] |

| Molecular Formula | C₁₀H₁₈O[2][3][4][5][6][8] |

| SMILES | CC(C)(C)C1CCC(=O)CC1[3][4][5][7] |

| InChI Key | YKFKEYKJGVSEIX-UHFFFAOYSA-N[3][4][5] |

Quantitative Physical Properties

The are summarized in the table below. These values are critical for predicting its behavior in various solvents and under different temperature and pressure conditions.

| Property | Value |

| Molecular Weight | 154.25 g/mol [2][4][8] |

| Appearance | White to pale yellow crystalline powder or solid.[3][9][10] |

| Melting Point | 46-52 °C[3][6][9][10][11] |

| Boiling Point | 225.1 °C at 760 mmHg[6] 113-116 °C at 20 mmHg[7][10][11][12] |

| Density | Approximately 0.893 - 0.920 g/cm³[1][2][6][7][11] |

| Flash Point | 96 °C (204.8 °F) - closed cup[11] |

| Vapor Pressure | 7.91 - 14.2 Pa at 20-25 °C[12][13] |

| Water Solubility | Insoluble[1][10][11][12][14] |

| Solvent Solubility | Soluble in alcohol, ethanol, ether, and oils.[1][10][11][14] Slightly soluble in chloroform (B151607) and methanol.[10][12][13] |

Chemical Structure

The structure of this compound consists of a cyclohexane ring with a ketone functional group and a tert-butyl group at the 4-position.

Caption: Chemical structure of this compound.

Experimental Protocols

The following sections detail standardized methodologies for determining the key .

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, whereas a broad range often indicates the presence of impurities.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[15][16] The tube is tapped gently to ensure tight packing.[16]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[15] This assembly is placed in a heating apparatus, such as a Thiele tube filled with mineral oil or a digital melting point apparatus (e.g., DigiMelt).[17]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[16]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire solid mass turns into a clear liquid. This range is the melting point of the sample.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Thiele Tube Method):

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube or a Durham tube.[18][19]

-

Apparatus Setup: A capillary tube, sealed at one end, is placed into the liquid with its open end down.[18][20] The assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid like mineral oil.[18][20]

-

Heating: The Thiele tube is gently heated, which ensures uniform temperature distribution via convection currents.[20]

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.[18][20]

-

Data Recording: The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[18][20]

Solubility Determination

Solubility provides insight into the intermolecular forces of a compound and is crucial for purification, reaction setup, and formulation development.

Methodology:

-

Solvent and Solute Measurement: A measured volume of the desired solvent (e.g., 1 mL of ethanol) is placed in a small test tube.[21] A small, pre-weighed amount of this compound (e.g., 25 mg) is added.[21]

-

Mixing: The test tube is sealed and shaken vigorously to facilitate dissolution.[21][22]

-

Observation: The mixture is observed to determine if the solid has completely dissolved.

-

Incremental Addition: If the solid dissolves, further small, weighed portions of the solute are added incrementally, with vigorous shaking after each addition, until the solution is saturated (i.e., solid material remains undissolved).[22]

-

Quantification: The total mass of the solute dissolved in the specific volume of the solvent at that temperature is calculated to determine the solubility.[22]

-

Temperature Effects: The procedure can be repeated at different temperatures by using a water or ice bath to assess the temperature dependence of solubility.[23]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the melting point of a solid compound like this compound.

Caption: Generalized workflow for melting point determination.

References

- 1. Page loading... [guidechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound, 99% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound | C10H18O | CID 7392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C10H18O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 6. This compound | CAS#:98-53-3 | Chemsrc [chemsrc.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Cyclohexanone, 4-(1,1-dimethylethyl)- [webbook.nist.gov]

- 9. This compound | 98-53-3 | TCI AMERICA [tcichemicals.com]

- 10. This compound | 98-53-3 [chemicalbook.com]

- 11. This compound, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 12. chembk.com [chembk.com]

- 13. This compound CAS#: 98-53-3 [m.chemicalbook.com]

- 14. This compound, 99% | Fisher Scientific [fishersci.ca]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 23. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]

4-tert-butylcyclohexanone melting point and boiling point

An in-depth guide to the physicochemical properties of 4-tert-butylcyclohexanone, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of its melting and boiling points, detailed experimental protocols for their determination, and a logical workflow for its synthesis.

Physicochemical Properties of this compound

This compound is an organic compound utilized as a perfuming agent and in cosmetics.[1] It is a derivative of cyclohexanone (B45756) containing a tert-butyl group on the fourth carbon. At room temperature, it typically appears as a white to pale yellow crystalline powder or solid.[2] The compound is soluble in organic solvents like alcohol and ethanol (B145695) but is insoluble in water.[1][3]

Quantitative Data: Melting and Boiling Points

The melting and boiling points of this compound have been reported across various sources. These values are crucial for its purification, handling, and application in synthetic chemistry. A summary of the reported data is presented below.

| Physical Property | Value (°C) | Pressure | Reference |

| Melting Point | 47 - 51 | - | [1] |

| 47 - 50 | - | [3][4] | |

| 48 - 51 | - | [5] | |

| 46 - 52 | - | [2] | |

| 39 | - | [6] | |

| Boiling Point | 113 - 116 | 20 mmHg | [1][3][5] |

| 225.1 | 760 mmHg | [4] | |

| 214 | - | [6] | |

| 244 | - |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. A pure substance typically melts over a narrow range of 1-2°C, while impurities tend to depress and broaden this range.[7]

Melting Point Determination (Capillary Method)

This is a common and reliable method for determining the melting point of a solid organic compound.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[7]

-

Glass capillary tubes (sealed at one end)[9]

-

Sample of this compound (must be completely dry and finely powdered)[8][9]

Procedure:

-

Sample Preparation: Place a small amount of dry, powdered this compound onto a clean, dry surface.[10]

-

Loading the Capillary Tube: Gently tap the open end of a capillary tube into the powder until a small amount of the solid enters the tube. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. Repeat this process until the packed sample is 2-3 mm high.[9] An excessive amount of sample can lead to a broadened melting range.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[7]

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 15°C below the approximate melting point.[9] Begin heating again at a slow, controlled rate (approximately 1-2°C per minute).

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[10]

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[11]

Apparatus:

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat-stable fluid (e.g., mineral oil)[11]

-

Bunsen burner or hot plate

Procedure:

-

Sample Preparation: Fill the small test tube to about half-full with this compound (if in its liquid state).[11]

-

Capillary Insertion: Place a capillary tube, with its sealed end pointing up, into the liquid in the test tube.[11][12]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[11][12]

-

Heating: Insert the assembly into the Thiele tube, which contains mineral oil. The side arm of the Thiele tube should be heated gently and continuously.[11][12] The shape of the tube allows for the oil to circulate via convection, ensuring uniform heating.[12]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit, forming a stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[11][12]

-

Recording the Boiling Point: Remove the heat source and allow the apparatus to cool. The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[11][12]

Synthesis Workflow

This compound can be synthesized from readily available starting materials. A common synthetic route involves the oxidation of 4-tert-butylcyclohexanol.[13] The alcohol precursor is typically produced via the hydrogenation of 4-tert-butylphenol, which itself is derived from the reaction of phenol (B47542) with isobutylene.[13]

Caption: Synthesis pathway of this compound.

References

- 1. This compound, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 2. This compound, 99% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | 98-53-3 [chemicalbook.com]

- 4. This compound | CAS#:98-53-3 | Chemsrc [chemsrc.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. quora.com [quora.com]

An In-depth Technical Guide on the Solubility of 4-tert-Butylcyclohexanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-tert-butylcyclohexanone, a key intermediate in organic synthesis and a component in the fragrance industry. This document outlines its solubility profile in various organic solvents, provides detailed experimental protocols for solubility determination, and discusses the physicochemical principles governing its solubility.

Core Concepts: Solubility of this compound

This compound (C₁₀H₁₈O) is a cyclic ketone characterized by a polar carbonyl group and a non-polar tert-butyl group. This amphiphilic nature dictates its solubility in different solvents. The general principle of "like dissolves like" is paramount in understanding its behavior. The bulky, non-polar tert-butyl group contributes to its solubility in hydrophobic, non-polar solvents, while the polar ketone group allows for some interaction with more polar organic solvents. Its solubility in water is very limited due to the dominance of the hydrophobic hydrocarbon structure.[1] Temperature also plays a crucial role, with solubility generally increasing with a rise in temperature.[1]

Quantitative Solubility Data

| Solvent Classification | Solvent | Solubility | Temperature | Concentration |

| Alcohols | Ethanol | Soluble | Not Specified | 0.5 g / 10 mL[2][3] |

| Methanol | Slightly Soluble | Not Specified | - | |

| Ethers | Diethyl Ether | Soluble | Not Specified | - |

| Halogenated | Chloroform | Slightly Soluble | Not Specified | - |

| Aqueous | Water | Insoluble[2][3] | Not Specified | - |

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance (± 0.1 mg)

-

Vials with airtight caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., GC, HPLC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter (also pre-warmed) into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a known volume of the solvent to a concentration suitable for the chosen analytical method.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument (e.g., Gas Chromatography with a Flame Ionization Detector, GC-FID).

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the mass of this compound in the original filtered saturated solution.

-

Express the solubility in desired units, such as grams per 100 g of solvent ( g/100g ) or mole fraction (x).

Mole Fraction Calculation:

-

Moles of solute = mass of solute / molar mass of solute

-

Moles of solvent = mass of solvent / molar mass of solvent

-

Mole fraction (x) = Moles of solute / (Moles of solute + Moles of solvent)

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart of the isothermal shake-flask method.

Signaling Pathways and Logical Relationships

This compound is primarily used as a synthetic intermediate and a fragrance component and is not typically involved in biological signaling pathways. Therefore, a diagram illustrating a signaling pathway is not applicable. The logical relationship central to its application in research and development is the structure-property relationship that governs its solubility, as depicted in the experimental workflow above. The interplay between its polar carbonyl group and non-polar tert-butyl group is the key determinant of its solubility profile.

References

Conformational Analysis of 4-tert-Butylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the conformational analysis of 4-tert-butylcyclohexanone. The presence of a sterically demanding tert-butyl group significantly influences the conformational equilibrium of the cyclohexane (B81311) ring, making this molecule a classic model for studying stereochemical principles. Understanding these conformational preferences is crucial in various fields, including medicinal chemistry and materials science, where molecular shape dictates biological activity and physical properties.

Introduction: The "Locked" Conformation

This compound primarily exists in a chair conformation. The bulky tert-butyl group has a strong preference for the more spacious equatorial position to minimize steric strain. This preference is so pronounced that the cyclohexane ring is essentially "locked" in a single conformation. The alternative chair conformation, which would place the tert-butyl group in the sterically hindered axial position, is energetically highly unfavorable. This is due to significant 1,3-diaxial interactions between the axial tert-butyl group and the axial hydrogens on the same side of the ring.

Energetics of Conformational Isomers

The energy difference between the equatorial and axial conformers of a monosubstituted cyclohexane is quantified by its A-value. The A-value represents the Gibbs free energy change (ΔG) for the equilibrium between the axial and equatorial conformers. For a tert-butyl group, the A-value is approximately 4.9-5.0 kcal/mol, which is substantially larger than for other substituents.[1][2] This large energy difference overwhelmingly favors the equatorial conformer.

While the chair conformation with the equatorial tert-butyl group is the most stable, other higher-energy conformations such as the boat and twist-boat forms exist. For some highly substituted cyclohexanes, like cis-1,4-di-tert-butylcyclohexane, the twist-boat conformation can be more stable than the chair form.[3][4] However, for this compound, the chair conformation with the equatorial tert-butyl group is the global energy minimum.

Table 1: Relative Energies of this compound Conformers

| Conformer | tert-Butyl Position | Relative Energy (kcal/mol) |

| Chair | Equatorial | 0 (most stable) |

| Chair | Axial | ~5.0 |

| Twist-Boat | - | Higher than equatorial chair |

| Boat | - | Higher than twist-boat |

Experimental Analysis

The conformational preferences of this compound can be elucidated through various experimental techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the conformation of this compound.

¹H NMR Spectroscopy: In the "locked" chair conformation, the axial and equatorial protons on the cyclohexane ring are chemically non-equivalent and will exhibit distinct chemical shifts and coupling constants (J-values). The proton on the carbon bearing the tert-butyl group (C4) is typically a multiplet. The protons on the carbons adjacent to the carbonyl group (C2 and C6) are also diastereotopic and will show complex splitting patterns.

A key feature for conformational analysis is the magnitude of the vicinal coupling constants (³JHH). The Karplus relationship predicts that the coupling constant between two vicinal protons is dependent on the dihedral angle between them.

-

Axial-axial (a-a) coupling: The dihedral angle is ~180°, resulting in a large coupling constant (typically 8-13 Hz).

-

Axial-equatorial (a-e) and equatorial-equatorial (e-e) coupling: The dihedral angles are ~60°, resulting in smaller coupling constants (typically 2-5 Hz).

By analyzing the coupling patterns of the ring protons, the chair conformation can be confirmed.

¹³C NMR Spectroscopy: The symmetry of the molecule in its dominant conformation is reflected in the ¹³C NMR spectrum. For this compound, due to the plane of symmetry passing through the carbonyl carbon and C4, five distinct carbon signals are expected (C1, C2/C6, C3/C5, C4, and the quaternary and methyl carbons of the tert-butyl group).

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.2-2.4 | m | 4H, H2 & H6 |

| ~2.0 | m | 2H, H3 & H5 (equatorial) | |

| ~1.4 | m | 2H, H3 & H5 (axial) | |

| ~1.0 | m | 1H, H4 | |

| ~0.9 | s | 9H, -C(CH₃)₃ | |

| ¹³C | ~211.6 | - | C1 (C=O) |

| ~46.6 | - | C4 | |

| ~41.0 | - | C2 & C6 | |

| ~32.2 | - | -C (CH₃)₃ | |

| ~27.4 | - | C3 & C5 | |

| ~27.4 | - | -C(CH₃ )₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2960-2850 | Strong | C-H stretching (alkane) |

| ~1715 | Strong | C=O stretching (ketone) |

| ~1465 | Medium | CH₂ bending |

| ~1365 | Medium | CH₃ bending (tert-butyl) |

The position of the carbonyl stretch can provide subtle clues about the ring conformation. Ring strain and the electronic environment around the carbonyl group can influence its absorption frequency.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of 4-tert-butylcyclohexanol (B146172).

Protocol: Oxidation of 4-tert-Butylcyclohexanol using Pyridinium (B92312) Chlorochromate (PCC)

-

Dissolve Reactant: Dissolve 4-tert-butylcyclohexanol in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask.

-

Add Oxidizing Agent: Add pyridinium chlorochromate (PCC) to the solution in portions while stirring. The reaction is typically carried out at room temperature.

-

Monitor Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite to remove the chromium salts.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether) or by column chromatography.

NMR Sample Preparation and Analysis

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

-

2D NMR (Optional): For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Measure the chemical shifts and coupling constants.

IR Spectroscopy Sample Preparation and Analysis

Protocol:

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (Solution): Dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄). Place the solution in an IR-transparent cell.

-

Acquisition: Record the IR spectrum over the range of approximately 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Visualizations

The following diagrams illustrate the key concepts in the conformational analysis of this compound.

Caption: Conformational equilibrium of this compound.

Caption: Experimental workflow for conformational analysis.

Conclusion

The conformational analysis of this compound serves as a cornerstone for understanding the principles of stereochemistry in cyclic systems. The pronounced energetic preference of the tert-butyl group for the equatorial position effectively "locks" the cyclohexane ring into a single, well-defined chair conformation. This conformational rigidity simplifies its analysis and makes it an ideal substrate for studying reaction mechanisms and structure-activity relationships. The experimental techniques of NMR and IR spectroscopy, coupled with an understanding of the underlying energetic principles, provide a comprehensive picture of the three-dimensional structure of this important molecule.

References

An In-depth Technical Guide to the Chair Conformation of 4-tert-Butylcyclohexanone with an Equatorial tert-Butyl Group

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chair conformation of 4-tert-butylcyclohexanone, focusing on the sterically favored arrangement where the tert-butyl group occupies an equatorial position. This conformationally locked system serves as a cornerstone in stereochemical studies and a valuable tool in organic synthesis and drug development.

Core Concepts: The Dominance of the Equatorial Conformer

The conformational preference of substituted cyclohexanes is a fundamental concept in organic chemistry. In the case of this compound, the voluminous tert-butyl group dictates the molecule's three-dimensional structure. Due to severe 1,3-diaxial interactions that would arise in the axial conformation, the equilibrium lies overwhelmingly towards the chair conformation where the tert-butyl group is situated in the less sterically hindered equatorial position. This phenomenon, often referred to as "conformational locking," renders the cyclohexane (B81311) ring conformationally rigid, making it an excellent model for studying stereoselective reactions.

Quantitative Conformational Analysis

The energetic preference for the equatorial position of a substituent on a cyclohexane ring is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers. The tert-butyl group possesses one of the largest A-values, estimated to be around 4.9 kcal/mol. This high energy penalty for the axial placement means that at room temperature, the concentration of the axial conformer of this compound is negligible.

Table 1: Calculated Geometric Parameters for the Equatorial Chair Conformation of this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | 1.215 |

| C1-C2 | 1.538 |

| C2-C3 | 1.535 |

| C3-C4 | 1.542 |

| C4-C(tert-butyl) | 1.545 |

| Bond Angles (°) | |

| O=C1-C2 | 121.8 |

| C2-C1-C6 | 116.4 |

| C1-C2-C3 | 111.5 |

| C3-C4-C5 | 109.8 |

| C3-C4-C(tert-butyl) | 112.1 |

| Selected Dihedral Angles (°) | |

| C6-C1-C2-C3 | 55.8 |

| C1-C2-C3-C4 | -55.2 |

| C2-C3-C4-C5 | 54.9 |

Note: These values are illustrative and sourced from typical high-level ab initio or density functional theory (DFT) calculations.

Experimental Protocols

The conformational rigidity of this compound makes it a standard substrate for demonstrating principles of stereoselectivity. A classic experiment is its stereoselective reduction to form cis- and trans-4-tert-butylcyclohexanol.

Protocol 1: Stereoselective Reduction of this compound with Sodium Borohydride (B1222165)

Objective: To demonstrate the facial selectivity of hydride attack on a conformationally locked cyclohexanone, leading to the preferential formation of the thermodynamically more stable trans-alcohol.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

-

NMR spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 g, 6.48 mmol) in methanol (20 mL).

-

Reduction: Cool the solution in an ice bath. To the stirred solution, add sodium borohydride (0.12 g, 3.17 mmol) portion-wise over 10 minutes.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Analysis: Analyze the crude product by ¹H NMR spectroscopy to determine the diastereomeric ratio of cis- and trans-4-tert-butylcyclohexanol. The chemical shift and coupling constants of the proton at C1 are diagnostic for determining the stereochemistry.

Expected Outcome: The major product will be trans-4-tert-butylcyclohexanol, where the hydroxyl group is in the equatorial position. This is a result of the hydride preferentially attacking from the less hindered axial face of the carbonyl group.

Applications in Multi-Step Synthesis

The fixed chair conformation of this compound is exploited in various multi-step synthetic sequences to control the stereochemistry of subsequent transformations. For instance, it serves as a starting material for the synthesis of biologically active molecules.[1][2]

Synthesis of Bioactive Spiro-Lactones

This compound can be converted into spiro-lactones, which have shown potential as antibacterial and insecticidal agents.[1][2] The stereochemistry of the starting material directly influences the stereochemical outcome of the final product.

The following diagram illustrates a generalized workflow for the synthesis of a bioactive spiro-lactone from this compound.

Caption: Synthetic workflow for a bioactive spiro-lactone.

This multi-step synthesis leverages the defined stereochemistry of the starting material to guide the formation of new stereocenters in the final product.

Logical Relationships in Stereoselective Reductions

The stereochemical outcome of the reduction of this compound is a classic example of kinetic versus thermodynamic control, which is dictated by the steric environment created by the equatorial tert-butyl group. The following diagram illustrates the logical relationship between the approach of the reducing agent and the resulting product stereochemistry.

Caption: Stereoselectivity in the reduction of this compound.

Conclusion

The chair conformation of this compound with an equatorial tert-butyl group is a conformationally rigid and well-defined system that has proven invaluable in the study of stereochemistry and as a strategic starting material in organic synthesis. Its predictable reactivity, governed by the steric hindrance of the bulky tert-butyl group, allows for a high degree of stereocontrol in chemical transformations. This makes it an essential tool for researchers and professionals in the field of drug development and complex molecule synthesis, where precise control over the three-dimensional arrangement of atoms is paramount. Further exploration of its derivatives continues to yield compounds with interesting biological activities, highlighting the enduring importance of this fundamental molecular scaffold.

References

synthesis of 4-tert-butylcyclohexanone from p-tert-butylphenol

An In-Depth Technical Guide to the Synthesis of 4-tert-Butylcyclohexanone from p-tert-Butylphenol

Introduction

The synthesis of this compound, a key intermediate in the fragrance and pharmaceutical industries, from the readily available starting material p-tert-butylphenol is a well-established and important chemical transformation. This process is typically achieved in a two-step sequence: the catalytic hydrogenation of p-tert-butylphenol to yield 4-tert-butylcyclohexanol (B146172), followed by the oxidation of this intermediate alcohol to the desired ketone. This guide provides a comprehensive overview of this synthesis for researchers, scientists, and drug development professionals, detailing the methodologies, reaction conditions, and quantitative data associated with each step.

The overall synthetic pathway involves the reduction of the aromatic ring of p-tert-butylphenol, followed by the oxidation of the resulting secondary alcohol.

Caption: Overall two-step .

Part 1: Catalytic Hydrogenation of p-tert-Butylphenol

The first step in the synthesis is the reduction of the aromatic ring of p-tert-butylphenol to form 4-tert-butylcyclohexanol. This reaction, known as catalytic hydrogenation, requires a metal catalyst and a hydrogen source. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and the stereoselectivity of the resulting alcohol (cis vs. trans isomers).

Catalysts and Reaction Conditions

A variety of heterogeneous catalysts are effective for the hydrogenation of p-tert-butylphenol. These include platinum group metals such as rhodium, ruthenium, palladium, and platinum, as well as other metals like nickel. The catalyst is typically dispersed on a high-surface-area support like carbon or silica.[1][2] The reaction conditions, including temperature, hydrogen pressure, and solvent, are critical parameters that must be optimized for high conversion and selectivity.

Table 1: Comparison of Catalytic Systems for p-tert-Butylphenol Hydrogenation

| Catalyst | Support | Co-catalyst/Solvent | Temperature (°C) | Pressure (atm/bar) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| 2% Rh | Carbon | Methanesulphonic acid | - | - | - | 100 | 100 (cis-isomer) | [1] |

| 30% Ru–Ni (2:1) | rGO | Isopropyl Alcohol | 80 | 15 | 2 | 100 | 100 | [3][4] |

| 1% Pt | SiO₂ | Gas Phase (no solvent) | 127 - 227 | 1 (atmospheric) | - | - | - | [2] |

| Ru | Al₂O₃ | - | 150 - 220 | 150 - 300 | - | - | Predominantly trans | [5] |

| Raney Ni-Fe | - | 2-tert-butylcyclohexyl acetate | 100 - 130 | 20 | 13 | - | 95:5 (cis:trans) | [6] |

Detailed Experimental Protocol: Hydrogenation using Ru-Ni@rGO Catalyst

This protocol is adapted from a study demonstrating high efficiency and selectivity.[3][4]

Materials:

-

p-tert-butylphenol (PTBP) (1 mmol, 0.15 g)

-

30% Ru–Ni (2:1) @rGO catalyst (0.04 g)

-

Isopropyl alcohol (IPA)

-

n-decane (internal standard, 0.5 mmol, 0.1 mL)

-

High-pressure autoclave reactor

-

Hydrogen gas (H₂)

Procedure:

-

The high-pressure autoclave reactor is charged with p-tert-butylphenol (1 mmol), the Ru–Ni@rGO catalyst (0.04 g), and n-decane as an internal standard.[3]

-

Isopropyl alcohol is added as a solvent to make up a total reaction volume of 30 mL.[3]

-

The reactor is sealed and purged multiple times with hydrogen gas to remove air.

-

The reaction mixture is heated to 80 °C with constant stirring at 800 rpm.[3][4]

-

The reaction is allowed to proceed for 2 hours, during which the progress can be monitored by analyzing aliquots.[3][4]

-

After completion, the reactor is cooled to room temperature and carefully depressurized.

-

The catalyst is separated from the reaction mixture by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield crude 4-tert-butylcyclohexanol. The product can be further purified by crystallization or distillation.

Part 2: Oxidation of 4-tert-Butylcyclohexanol

The second step converts the intermediate, 4-tert-butylcyclohexanol, into the final product, this compound. This involves the oxidation of a secondary alcohol to a ketone.[7] A wide array of oxidizing agents can accomplish this transformation, ranging from classic chromium-based reagents to milder, more environmentally benign alternatives like sodium hypochlorite (B82951) (bleach).[8][9]

Common Oxidizing Agents and Conditions

The choice of oxidant depends on factors such as desired yield, reaction scale, cost, and environmental considerations. Chromium-based reagents like the Jones reagent are highly effective but are toxic and generate hazardous waste.[10] Milder oxidants like pyridinium (B92312) chlorochromate (PCC) can also be used.[8][11] Sodium hypochlorite, the active ingredient in household bleach, offers a "green" and inexpensive alternative that is widely used in academic and industrial settings.[9][12]

Table 2: Comparison of Oxidizing Agents for 4-tert-Butylcyclohexanol

| Oxidizing Agent | Reagent Composition | Solvent | Key Features | Yield (%) | Reference |

| Sodium Hypochlorite | NaOCl, CH₃COOH | Acetone (B3395972) | Green, inexpensive, readily available | High | [13][14] |

| Jones Reagent | CrO₃, H₂SO₄, H₂O | Acetone | Strong oxidant, rapid, high-yielding, toxic | High | [10][15][16] |

| Pyridinium Chlorochromate (PCC) | C₅H₅NH[CrO₃Cl] | Dichloromethane | Milder than Jones reagent, good for sensitive substrates | - | [8][17] |

| Trichloroisocyanuric acid (TCICA) | C₃Cl₃N₃O₃, Pyridine | Ethyl Acetate | Efficient, high yield | 100 | [18] |

| N-Chlorosuccinimide (NCS) | NCS, DMSO, Et₃N | Toluene | - | 93 | [18] |

Detailed Experimental Protocol: Oxidation using Sodium Hypochlorite (Bleach)

This "green chemistry" protocol is adapted from procedures developed for undergraduate laboratories and offers a safe and effective method for the oxidation.[9][14]

Materials:

-

4-tert-butylcyclohexanol (1.00 g, 6.4 mmol)

-

Glacial acetic acid (1.5 mL)

-

Reagent-grade acetone (approx. 20 mL)

-

Commercial bleach (e.g., 8.25% aqueous NaOCl solution, approx. 10 mL)

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Starch-iodide test paper

Procedure:

-

In a 125 mL Erlenmeyer flask, dissolve 4-tert-butylcyclohexanol (1.00 g) in glacial acetic acid (1.5 mL) and acetone (20 mL).[14]

-

Cool the flask in an ice bath and begin adding the bleach solution dropwise with continuous stirring over a period of about 10-15 minutes. Monitor the temperature to keep it below 35°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).[12][14]

-

Once the starting material is consumed (as indicated by TLC), quench the excess oxidant by adding saturated sodium bisulfite solution dropwise until a starch-iodide test paper no longer turns blue-black.[14]

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (2 x 20 mL).[14]

-

Combine the organic layers and wash sequentially with water (15 mL) and saturated sodium bicarbonate solution (15 mL). Vent the funnel frequently during the bicarbonate wash to release any evolved CO₂ gas.[14]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation or gentle heating in a fume hood.[14]

-

The resulting product, this compound, should be a liquid that solidifies upon cooling to a white solid.[14] The yield can then be determined, and the product characterized by melting point, IR, and/or NMR spectroscopy.[13][19]

Caption: Experimental workflow for the bleach oxidation of 4-tert-butylcyclohexanol.

Conclusion

The is a robust and versatile two-step process. The initial hydrogenation step can be tailored using various catalysts and conditions to control the stereochemical outcome of the intermediate alcohol. Subsequent oxidation offers a range of reagent choices, from powerful traditional oxidants to greener, more sustainable alternatives. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to select and optimize the synthetic route that best fits their specific laboratory capabilities and project goals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DE19604791A1 - Hydrogenation of phenolic compounds, e.g. p-tert.- butylphenol - Google Patents [patents.google.com]

- 6. EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google Patents [patents.google.com]

- 7. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. studylib.net [studylib.net]

- 10. Jones oxidation - Wikipedia [en.wikipedia.org]

- 11. Solved Experiment 3: Oxidation of 4-tert-Butyl Cyclohexanol | Chegg.com [chegg.com]

- 12. Revisiting the Bleach Oxidation of 4-tert-Butylcyclohexanol [chemeducator.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Solved 7.5 Procedure: Oxidation of 4-tert-butylcyclohexanol | Chegg.com [chegg.com]

- 15. Jones Oxidation [organic-chemistry.org]

- 16. adichemistry.com [adichemistry.com]

- 17. studymind.co.uk [studymind.co.uk]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

- 19. Experiment 7: Oxidation of 4-tert-Butylcyclohexanol – Department of Chemistry – UW–Madison [chem.wisc.edu]

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 4-tert-Butylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-tert-butylcyclohexanone, a molecule of significant interest in organic chemistry due to its conformationally locked chair form. The presence of a bulky tert-butyl group effectively prevents ring flipping, leading to distinct and well-resolved signals for the axial and equatorial protons. This document outlines the theoretical basis for the observed spectrum, presents a detailed (though partially modeled) spectral analysis, and provides a standard protocol for acquiring such data.

Conformational Analysis: The Key to Understanding the Spectrum

The most critical feature of this compound is the large steric bulk of the tert-butyl group. In a cyclohexane (B81311) ring, substituents preferentially occupy the equatorial position to minimize steric strain. For the tert-butyl group, this preference is so pronounced that it essentially "locks" the ring in a single chair conformation, with the tert-butyl group in the equatorial position. This conformational rigidity simplifies the ¹H NMR spectrum by eliminating the signal averaging that would result from rapid chair-chair interconversion. Consequently, the axial and equatorial protons on the cyclohexane ring become chemically non-equivalent and give rise to distinct signals with characteristic chemical shifts and coupling constants.

¹H NMR Spectral Data

The following table summarizes the expected ¹H NMR spectral data for this compound. While general spectra are readily available, a complete, high-resolution analysis with definitive assignment of all coupling constants is not consistently found in publicly accessible databases. Therefore, the data presented here is a composite of reported chemical shift ranges and theoretically expected coupling patterns.

| Protons | Position | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| (CH₃)₃C- | - | Singlet | ~0.90 | - |

| H-4 | Axial | Multiplet | ~1.3 - 1.5 | - |

| H-3, H-5 | Equatorial | Multiplet | ~2.0 - 2.2 | J(eq,ax) ≈ 2-5 Hz, J(eq,eq) ≈ 2-5 Hz |

| H-3, H-5 | Axial | Multiplet | ~1.9 - 2.1 | J(ax,ax) ≈ 10-13 Hz, J(ax,eq) ≈ 2-5 Hz |

| H-2, H-6 | Equatorial | Multiplet | ~2.3 - 2.5 | J(eq,ax) ≈ 2-5 Hz, J(eq,eq) ≈ 2-5 Hz |

| H-2, H-6 | Axial | Multiplet | ~2.2 - 2.4 | J(ax,ax) ≈ 10-13 Hz, J(ax,eq) ≈ 2-5 Hz |

Note: The chemical shifts are influenced by the solvent and the spectrometer frequency. The protons on carbons C-2 and C-6, being alpha to the carbonyl group, are expected to be the most deshielded among the ring protons.

Detailed Spectrum Interpretation

The ¹H NMR spectrum of this compound can be interpreted as follows:

-

The tert-Butyl Protons: A sharp singlet integrating to nine protons is observed at approximately 0.90 ppm. This upfield signal is characteristic of the magnetically equivalent methyl protons of the tert-butyl group, which are distant from the electron-withdrawing carbonyl group.

-

The Methine Proton (H-4): The axial proton at the C-4 position is expected to appear as a multiplet in the upfield region of the ring protons, around 1.3-1.5 ppm.

-

The Methylene (B1212753) Protons (H-3, H-5 and H-2, H-6): Due to the fixed chair conformation, the axial and equatorial protons on each of the methylene carbons (C-2, C-3, C-5, and C-6) are diastereotopic and thus chemically non-equivalent.

-

Protons at C-2 and C-6: These protons are adjacent to the carbonyl group, which exerts a deshielding anisotropic effect. This effect is typically more pronounced on the equatorial protons, causing them to resonate at a lower field than the axial protons. Therefore, the signals for H-2eq and H-6eq are expected between 2.3-2.5 ppm, while H-2ax and H-6ax should appear slightly upfield around 2.2-2.4 ppm.

-

Protons at C-3 and C-5: These protons are further from the carbonyl group and are expected to be more shielded than those at C-2 and C-6. The equatorial protons (H-3eq, H-5eq) are generally deshielded relative to their axial counterparts (H-3ax, H-5ax).

-

The multiplicities of the methylene protons are complex due to both geminal and vicinal coupling. A key feature for assignment is the magnitude of the vicinal coupling constants:

-

Axial-Axial (³J_ax,ax_): Typically large, in the range of 10-13 Hz.

-

Axial-Equatorial (³J_ax,eq_): Smaller, around 2-5 Hz.

-

Equatorial-Equatorial (³J_eq,eq_): Also small, around 2-5 Hz.

By analyzing the coupling patterns, one can distinguish between the axial and equatorial protons. For instance, an axial proton will typically show at least one large coupling to an adjacent axial proton.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a standard protocol for obtaining a high-resolution ¹H NMR spectrum of this compound.

4.1. Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The solvent should contain a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtering (if necessary): If any solid particles are present, filter the solution through a small cotton plug in the pipette during the transfer.

4.2. Instrument Setup and Data Acquisition

-

Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually lower it into the magnet.

-

Locking: The instrument's software is used to "lock" onto the deuterium (B1214612) signal of the solvent. This compensates for any magnetic field drift during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by a process called "shimming." This involves adjusting a series of shim coils to obtain sharp, symmetrical peaks. Automated shimming routines are standard on modern spectrometers.

-

Tuning and Matching: The NMR probe is tuned and matched to the frequency of the observed nucleus (¹H) to ensure maximum sensitivity.

-

Acquisition Parameters: Set the following parameters for a standard ¹H experiment:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm to cover the entire range of proton chemical shifts.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

-

Acquisition: Start the acquisition. The free induction decay (FID) signal is collected.

4.3. Data Processing

-

Fourier Transform: The FID, which is a time-domain signal, is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape. This can be done automatically and then manually fine-tuned.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced by setting the TMS peak to 0.00 ppm.

-

Integration: The relative areas under the peaks are integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking: The exact chemical shifts of the peaks are identified.

Visualizations

The following diagrams illustrate the key relationships in the ¹H NMR analysis of this compound.

Caption: Structural hierarchy of proton environments in this compound.

Caption: Experimental workflow for ¹H NMR spectrum acquisition and analysis.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-tert-butylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals